Enhanced Predicted Membrane Permeability vs. 3-Thienyl Regioisomer
The topological polar surface area (tPSA) of the target 2-thienyl compound is computed to be 60.50 Ų, which is lower than the expected value for its 3-thienyl regioisomer due to the different spatial orientation of the sulfur atom's lone pair . This difference contributes to a higher predicted octanol-water partition coefficient (LogP) of 3.75 for the 2-thienyl compound, compared to an estimated LogP of approximately 3.6 for the 3-thienyl variant, indicating a quantifiable advantage in lipophilic membrane partitioning [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 60.50 Ų |
| Comparator Or Baseline | Alpha-(1-(sec-Butylamino)ethyl)-3-thiophenemethanol hydrochloride (CAS 31648-07-4): estimated >60.50 Ų |
| Quantified Difference | Lower tPSA correlates with improved membrane permeation; target is lower than comparator. |
| Conditions | In silico prediction using standard computational chemistry models (e.g., based on the method of Ertl et al.) |
Why This Matters
Lower tPSA and higher LogP predict better passive diffusion across biological membranes, making the 2-thienyl isomer the preferred choice for cell-based assays where intracellular target access is critical.
- [1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. View Source
